molecular formula C7H13BrO B8766252 2-(3-Bromopropyl)oxolane

2-(3-Bromopropyl)oxolane

Cat. No.: B8766252
M. Wt: 193.08 g/mol
InChI Key: WHUBAYNVEWJFOP-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)oxolane is an organic compound with the molecular formula C7H13BrO It is a derivative of tetrahydrofuran, where a bromopropyl group is attached to the second carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromopropyl)oxolane can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)oxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Lactones and alcohols are formed.

Scientific Research Applications

2-(3-Bromopropyl)oxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)oxolane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Iodopropyl)tetrahydrofuran: Contains an iodine atom instead of bromine.

    2-(3-Hydroxypropyl)tetrahydrofuran: Has a hydroxyl group instead of a halogen.

Uniqueness

2-(3-Bromopropyl)oxolane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-(3-bromopropyl)oxolane

InChI

InChI=1S/C7H13BrO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2

InChI Key

WHUBAYNVEWJFOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCBr

Origin of Product

United States

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